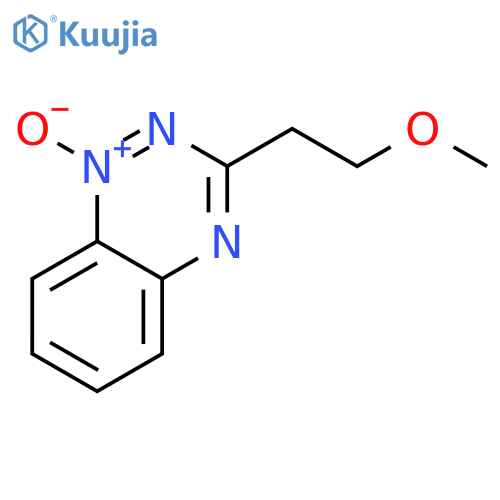Cas no 507477-06-7 (1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide)

507477-06-7 structure
商品名:1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide
CAS番号:507477-06-7
MF:C10H11N3O2
メガワット:205.213241815567
CID:4010794
1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide
-
- インチ: 1S/C10H11N3O2/c1-15-7-6-10-11-8-4-2-3-5-9(8)13(14)12-10/h2-5H,6-7H2,1H3
- InChIKey: HWTWJDDEBWPASA-UHFFFAOYSA-N
- ほほえんだ: [N+]1([O-])C2=CC=CC=C2N=C(CCOC)N=1
1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9846122-1.0g |
3-(2-methoxyethyl)-1,2,4-benzotriazin-1-ium-1-olate |
507477-06-7 | 95% | 1.0g |
$0.0 | 2023-01-08 |
1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 関連文献
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
507477-06-7 (1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 249916-07-2(Borreriagenin)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
